3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQDUNZXUKYGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568741 | |
| Record name | 3-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133144-89-5 | |
| Record name | 3-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl oxadiazole derivative, while oxidation can produce oxadiazole N-oxides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the oxadiazole ring have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been shown to enhance biological activity due to increased lipophilicity and metabolic stability.
A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against glioblastoma cell lines, with some compounds inducing apoptosis through DNA damage pathways . The molecular docking studies indicated a favorable binding affinity to specific protein targets involved in cancer progression.
Antidiabetic Properties
The compound's derivatives have also been investigated for their antidiabetic effects. In vivo studies using genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives effectively lowered glucose levels, suggesting their potential as therapeutic agents in diabetes management .
Fluorescent Materials
Oxadiazoles are known for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The trifluoromethyl group enhances the electron-withdrawing ability of the molecule, which can improve the photophysical properties necessary for efficient light emission.
Polymer Chemistry
The incorporation of 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The chloromethyl group serves as a reactive site for further functionalization, allowing for the creation of copolymers with tailored characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxic effects on glioblastoma; apoptosis induction observed. |
| Study 2 | Antidiabetic Properties | Compounds reduced glucose levels in Drosophila models significantly. |
| Study 3 | Material Science | Demonstrated potential in OLED applications due to enhanced luminescent properties. |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-oxadiazole scaffold is widely explored in drug discovery due to its metabolic stability and ability to mimic peptide bonds. Below is a detailed comparison of structurally or functionally related compounds:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity in all analogues, enhancing membrane permeability.
- Stability : Pleconaril’s propoxy linkage may reduce metabolic degradation compared to the target compound’s reactive chloromethyl group .
Biological Activity
3-(Chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H6ClF3N2O
- Molecular Weight : 262.62 g/mol
- CAS Number : 175205-63-7
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of p53 pathways and caspase cascades. For instance, the compound has been shown to increase p53 expression levels and promote caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic death .
- In Vitro Studies : In a comparative study, derivatives of oxadiazole demonstrated IC50 values ranging from 0.12 to 2.78 µM against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). Notably, certain derivatives outperformed doxorubicin, a standard chemotherapeutic agent .
- Cytotoxicity Profiles : Table 1 summarizes the IC50 values for various derivatives related to this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 | 0.65 |
| 3b | A549 | 1.50 |
| 3c | A375 | 2.41 |
| Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro testing has revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a series of oxadiazole derivatives on tumor growth in xenograft models of breast cancer. The results indicated that administration of these compounds significantly reduced tumor size compared to control groups, with mechanisms involving apoptosis and cell cycle arrest being confirmed through histological examinations and molecular assays .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial activity, derivatives were tested against a panel of bacterial pathogens. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
Q & A
What are the optimized synthetic routes for preparing 3-(chloromethyl)-5-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?
Basic Research Question
The synthesis typically involves cyclization reactions using imidamide intermediates. For example, 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazole derivatives are synthesized by reacting substituted benzimidamides with chloromethyl carbonyl compounds under basic conditions (e.g., NaH or Cs₂CO₃ in anhydrous THF or DME) . Purification is achieved via flash column chromatography with gradients like hexane:ethyl acetate (5:1 to 1:1), yielding high-purity products (>95%) .
How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Basic Research Question
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and FTIR. For instance, ¹⁹F NMR is critical for verifying the trifluoromethyl group’s integrity, while HRMS confirms molecular weight. Discrepancies in NOE (Nuclear Overhauser Effect) data or unexpected splitting in NMR signals may indicate stereochemical impurities or residual solvents, requiring repeated chromatography or recrystallization .
What evidence supports the compound’s role in inducing apoptosis, and how is activity quantified?
Advanced Research Question
In vitro studies using T47D breast cancer cells demonstrate G1 phase arrest and apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays . Dose-response curves (IC₅₀ values) are generated across cell lines (e.g., colorectal vs. breast cancer), with inactive lines serving as negative controls to validate specificity . Target engagement is confirmed via photoaffinity labeling, identifying TIP47 (IGF II receptor binding protein) as a molecular target .
How do substituent modifications at the chloromethyl or phenyl groups affect biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Chloromethyl group : Replacement with bulkier substituents (e.g., pyridyl) reduces solubility but enhances target binding .
- Trifluoromethylphenyl group : Electron-withdrawing groups improve metabolic stability, while ortho-substitution on the phenyl ring increases steric hindrance, modulating receptor affinity .
Key derivatives (e.g., 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) show in vivo efficacy in MX-1 tumor models .
What strategies resolve contradictions in biological activity across cell lines?
Advanced Research Question
Contradictions arise due to cell-specific expression of targets (e.g., TIP47). Mitigation strategies include:
- Multi-omics profiling : RNA sequencing to correlate target mRNA levels with activity .
- Isoform-specific inhibitors : Use of S1P1 receptor agonists (e.g., SEW2871) to isolate signaling pathways .
- Orthogonal assays : Combining proliferation assays with mitochondrial membrane potential (ΔΨm) measurements to confirm apoptosis .
Which derivatives exhibit enhanced therapeutic potential, and how are they synthesized?
Advanced Research Question
Derivatives with heterocyclic replacements (e.g., indole or imidazole) show improved potency:
- 5-(1H-Indol-5-yl) derivatives : Synthesized via Pd-catalyzed coupling of indole-5-carboxylates with imidamides, achieving >90% yield .
- Quinuclidinylmethyl analogs : Borane complexes (e.g., Compound 57) enhance α7 nicotinic receptor activation, validated via electrophysiology .
Purification involves silica chromatography, and activity is benchmarked against parent compounds in dose-response assays .
How is the compound’s stability assessed under experimental conditions?
Advanced Research Question
Stability is evaluated via:
- Forced degradation studies : Exposure to acidic/basic conditions (pH 1–13) and thermal stress (40–80°C), monitored by HPLC .
- Plasma stability assays : Incubation with human plasma (37°C, 24 hr) to assess esterase susceptibility .
Degradation products (e.g., hydrolyzed oxadiazole rings) are identified via LC-MS and mitigated by formulation with cyclodextrins .
What molecular targets beyond apoptosis have been identified?
Advanced Research Question
The compound acts as a sphingosine-1-phosphate (S1P1) receptor agonist (e.g., SEW2871) in immune modulation studies . Target validation includes:
- GTPγS binding assays : Quantify receptor activation .
- Knockout models : S1P1⁻/⁻ mice show abolished anti-inflammatory effects .
How are synthetic impurities characterized and controlled?
Advanced Research Question
Common impurities include unreacted imidamides or chloromethyl byproducts. Control methods:
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR .
- Chiral SFC : Resolves enantiomeric impurities (e.g., 97% ee achieved via chiral chromatography) .
What in silico tools predict the compound’s pharmacokinetic properties?
Advanced Research Question
ADMET predictions use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
